2-[1-(2-Methylphenyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid, also known as MCPCA, is a cyclopropyl derivative of phenylacetic acid. It is a research chemical that has been used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
- 2-[1-(2-Methylphenyl)cyclopropyl]acetic acid derivatives have been used in the synthesis of various organic compounds. For example, a study explored the synthesis, characterization, and xanthine oxidase inhibitory studies of transition metal complexes of a novel amino acid bearing Schiff base ligand, derived from a similar cyclopropyl acetic acid compound (Ikram et al., 2015).
Organic Synthesis Applications
- This compound has applications in organic synthesis. A study details the advanced syntheses of cyclopropylideneacetates, versatile multifunctional building blocks for organic synthesis, using a process involving cyclopropyl acetic acid derivatives (Limbach et al., 2004).
Enzymatic Activity and Biological Evaluation
- Research has explored the use of cyclopropyl acetic acid derivatives in studying enzymatic activities and biological evaluations. For instance, a study synthesized and evaluated bromophenol derivatives with a cyclopropyl moiety, demonstrating their effectiveness as inhibitors for enzymes relevant in treating diseases like Alzheimer's (Boztaş et al., 2019).
Catalysis and Chemical Reactions
- Cyclopropyl acetic acid derivatives have been utilized in various catalytic and chemical reactions. For example, a study discussed the catalytic trifluoromethylation of aryl- and vinylboronic acids by a cyclopropyl compound, demonstrating its utility in chemical synthesis (Arimori & Shibata, 2015).
Drug Metabolism and Interaction Studies
- While avoiding specific details on drug use and dosage, it's worth noting that derivatives of cyclopropyl acetic acid have been investigated in the context of drug metabolism and interactions. A study on the metabolism of prasugrel, an antiplatelet agent, involves a metabolite structurally related to cyclopropyl acetic acid (Rehmel et al., 2006).
Mechanism of Action
Target of Action
It is noted as an intermediate in the synthesis of montelukast , a leukotriene receptor antagonist used for the treatment of asthma .
Mode of Action
Montelukast works by blocking the action of leukotrienes, substances in the body that cause inflammation and constriction in the lungs and tightening of the muscles around the airways .
Biochemical Pathways
As a potential intermediate in the synthesis of montelukast, it may indirectly influence the leukotriene pathway, which plays a crucial role in the inflammatory response in the body .
Pharmacokinetics
As an intermediate compound, its pharmacokinetic properties may be less relevant than those of the final therapeutic compound it contributes to synthesizing .
Result of Action
As a potential intermediate in the synthesis of montelukast, it may contribute to the overall therapeutic effects of this medication, which include reduced inflammation and relaxation of the muscles around the airways .
Action Environment
Like all chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-[1-(2-methylphenyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-4-2-3-5-10(9)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHLKVMLSMGBIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CC2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.